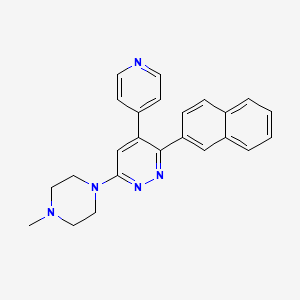
MW-150
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MW-150 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
MW-150 ejerce sus efectos inhibiendo selectivamente la isoforma alfa de la proteína quinasa p38 MAPK, una proteína quinasa activada por mitógenos y que contiene serina/treonina. Esta quinasa se expresa en microglía y neuronas, donde desempeña un papel en la liberación de citoquinas proinflamatorias y la plasticidad neuronal . Al inhibir p38 MAPK, this compound reduce la producción de citoquinas proinflamatorias y modula las vías de señalización neuronal, lo que puede ayudar a aliviar los síntomas de enfermedades neurodegenerativas .
Análisis Bioquímico
Biochemical Properties
MW-150 interacts with the enzyme p38α MAPK, which is expressed in microglia and neurons . In microglia, the enzyme stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to a variety of stressors . In neurons, signaling via p38α MAPK has been implicated in tau localization and neuronal plasticity .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . This compound inhibits the release of proinflammatory cytokines from glia, and rescues synaptic dysfunction in the entorhinal cortex of these models .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ability of the endogenous p38α MAPK to phosphorylate an endogenous substrate MK2 in activated glia . This inhibition blocks the increased IL-1β production by activated glia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In the APP/PS1 mouse model of amyloidosis, treatment with this compound from an early age prevented the development of memory deficits, without affecting amyloid plaque accumulation . In APP/PS knock-in mice, treatment of older mice suppressed memory deficits .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that p38α MAPK, the enzyme that this compound interacts with, plays a role in various metabolic processes .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the current literature. The enzyme it interacts with, p38α MAPK, is expressed in microglia and neurons , suggesting that this compound may also be localized in these cells.
Métodos De Preparación
La síntesis de MW-150 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado con alta pureza .
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares con optimizaciones para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y equipos de síntesis automatizados para aumentar la eficiencia y el rendimiento .
Análisis De Reacciones Químicas
MW-150 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar en this compound para modificar sus grupos funcionales.
Sustitución: this compound puede experimentar reacciones de sustitución, donde átomos o grupos específicos de la molécula son reemplazados por otros átomos o grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
MW-150 es parte de una serie de compuestos desarrollados para lograr especificidad de isoforma y penetración cerebral. Compuestos similares incluyen:
VX-702: Un inhibidor de p38 MAPK altamente específico con mayor selectividad para p38 alfa que para p38 beta.
PF-3644022: Un inhibidor de MAPKAPK2 selectivo y competitivo con ATP que también inhibe p38 MAPK.
This compound es único en su combinación de selectividad para p38 alfa MAPK y su capacidad para penetrar el sistema nervioso central, lo que lo convierte en una herramienta valiosa para estudiar enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVUDIZZJLXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628502-91-9 | |
| Record name | MW-150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MW-150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


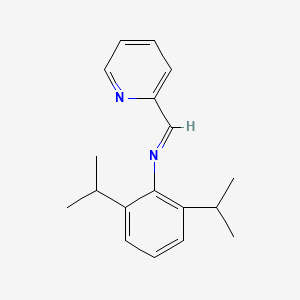
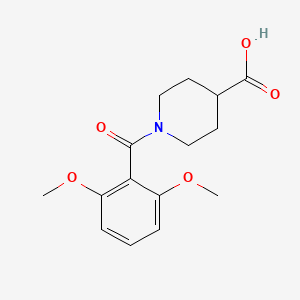
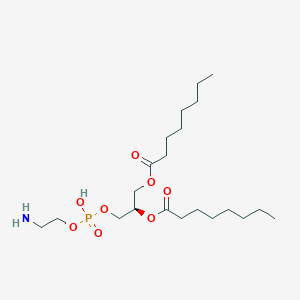


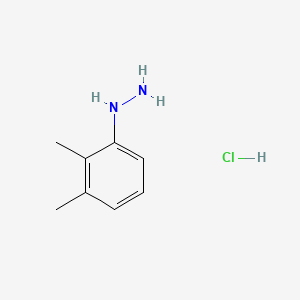
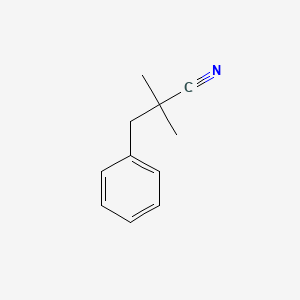

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)
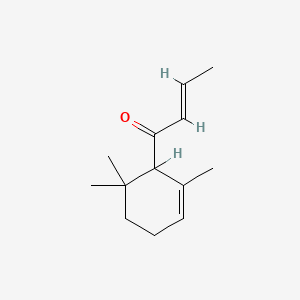
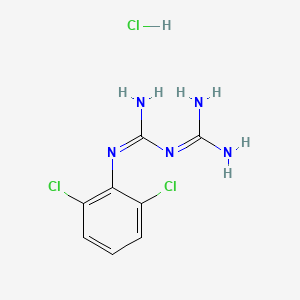

![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)
